molecular formula C6H3Br2N3 B566838 2,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1257705-07-9

2,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B566838
CAS No.: 1257705-07-9
M. Wt: 276.919
InChI Key: LSTOPRBLSYPTFQ-UHFFFAOYSA-N
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Description

2,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine is a valuable bifunctional building block in organic and medicinal chemistry . The presence of two bromine atoms at the 2 and 8 positions of the [1,2,4]triazolo[1,5-a]pyridine scaffold makes this compound an ideal precursor for selective cross-coupling reactions, facilitating the construction of more complex and diverse molecular architectures . The [1,2,4]triazolo[1,5-a]pyridine core is a privileged structure in drug discovery, known to be present in compounds with a range of biological activities . This core structure is found in molecules that act as inhibitors for various therapeutic targets, including kinase inhibitors such as Axl receptor tyrosine kinase, which is relevant in oncology research for proliferative disorders . Furthermore, derivatives of this heterocyclic system have been investigated as antifungal agents, JAK1/JAK2 inhibitors, and negative allosteric modulators of the mGluR5 receptor, highlighting the broad utility of this scaffold . Supplied as a high-purity solid for research purposes, this compound is intended for use as a key synthetic intermediate. Intended Use & Disclaimer: This product is for laboratory research and development use only. It is not intended for human or veterinary diagnostic or therapeutic uses, or for consumption in any form.

Properties

IUPAC Name

2,8-dibromo-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2N3/c7-4-2-1-3-11-5(4)9-6(8)10-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTOPRBLSYPTFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)Br)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

NBS-Mediated Bromination

The most widely reported method involves treatingtriazolo[1,5-a]pyridine with N-bromosuccinimide under controlled conditions. As demonstrated in dihydrotriazolopyridine systems, NBS in dichloromethane at 0°C introduces bromine atoms at the 4,5-positions of the reduced ring. Adaptation to aromatic systems requires elevated temperatures (80°C) and extended reaction times (12–24 hr), achieving 2,8-dibromination through radical mechanisms.

Key parameters:

  • Molar ratio: 2.2 equiv NBS per equivalent substrate

  • Solvent effects: Dichloromethane > CCl4 > THF (89% vs 72% vs 63% yield)

  • Temperature dependency: <50°C results in mono-bromination; >70°C enables di-substitution

Electrophilic Aromatic Bromination

Traditional Br2/HBr systems show limited success due to the electron-deficient nature of the triazolopyridine ring. However, Lewis acid-catalyzed (e.g., FeBr3) bromination in nitrobenzene solvent achieves 2,8-dibromination with 78% yield. This method requires strict moisture control and generates significant HBr byproducts.

Cyclization of Brominated Precursors

Enaminonitrile-Benzohydrazide Condensation

Building on microwave-assisted methods, brominated enaminonitriles (e.g., 3-bromo-2-cyano-1-dimethylaminoprop-1-ene) react with 2-bromobenzohydrazides to form the target compound in one pot:

Optimized conditions :

  • Microwave irradiation (300 W)

  • Dry toluene, 3Å molecular sieves

  • 89% yield in 5 hr vs 27% under conventional heating

Boulton–Katritzky Rearrangement

Brominated 1,2,4-oxadiazol-3-amines undergo rearrangement with 2-bromopyridines in DMF at 120°C. This method offers excellent regiocontrol but requires stoichiometric Cu(OAc)2:

EntrySubstrateTime (hr)Yield (%)
15-Br-1,2,4-oxadiazolamine873
23-Br-2-pyridyl triflate668

Post-Synthetic Functionalization

Suzuki–Miyaura Coupling

Palladium-catalyzed coupling installs bromine atoms after triazolopyridine formation. Using 2,8-ditriflate intermediates:

Halogen Exchange

Direct Br/Li exchange enables late-stage bromination but faces competing ring-opening side reactions. Optimal conditions use n-BuLi (-78°C) followed by Br2 quench:

StepConditionsConversion (%)
Lithiationn-BuLi, THF, -78°C, 1 hr95
BrominationBr2, -78→25°C, 2 hr67

Comparative Analysis of Methods

Table 4.1: Method efficiency comparison

MethodYield Range (%)Purity (HPLC)ScalabilityCost Index
NBS bromination78–89>9850 g$$
Microwave cyclization83–9495–9710 g$$$$
Suzuki coupling61–8899100 g$$$$$

Key observations:

  • NBS methods offer the best cost-to-yield ratio for lab-scale synthesis

  • Microwave routes enable rapid screening but require specialized equipment

  • Coupling methods excel in purity but incur high Pd costs

Challenges and Optimization Strategies

Regioselectivity Control

The electron-deficient triazolopyridine ring favors bromination at the 2,8-positions due to:

  • Ortho-directing effect of the triazole nitrogen

  • Para-activation from pyridine's lone pair

DFT calculations (B3LYP/6-311+G**) show the 2-position has 18% lower activation energy vs 3-position for electrophilic attack.

Byproduct Formation

Major impurities include:

  • Mono-brominated derivatives (≤12%)

  • Ring-opened products from over-bromination (≤7%)

  • Diastereomeric byproducts in cyclization routes (≤9%)

Purification typically requires sequential column chromatography (SiO2, hexane/EtOAc) followed by recrystallization from EtOH/H2O.

Industrial-Scale Considerations

For kilogram-scale production, the NBS route demonstrates superior practicality:

Process economics (per kg product):

  • Raw material cost: $420 (NBS) vs $1,150 (Pd catalysts)

  • Energy consumption: 18 kWh (conventional heating) vs 9 kWh (microwave)

  • Waste generation: 3.2 kg (mainly succinimide) vs 5.1 kg (metal salts)

Chemical Reactions Analysis

Types of Reactions: 2,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolopyridines, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

Antibacterial Activity

The compound exhibits significant antibacterial properties. Research indicates that derivatives of 1,2,4-triazoles, including 2,8-dibromo-[1,2,4]triazolo[1,5-a]pyridine, have been synthesized and evaluated for their efficacy against various bacterial strains. Notably:

  • Clinafloxacin-triazole hybrids showed promising results with minimum inhibitory concentrations (MIC) ranging from 0.25 to 2 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Compounds derived from the triazole scaffold have demonstrated enhanced activity against both drug-sensitive and drug-resistant strains of bacteria .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Studies have reported that derivatives of 1,2,4-triazoles can inhibit critical signaling pathways involved in cancer proliferation:

  • Indole derivatives of 1,2,4-triazolo[1,5-a]pyrimidine have been shown to suppress the ERK signaling pathway, leading to decreased phosphorylation levels of key proteins involved in cell cycle regulation and apoptosis .
  • Specific compounds have demonstrated significant cytotoxic effects against cancer cell lines such as MCF-7 and HCT-116 with IC50 values as low as 0.53 μM .

Microwave-Mediated Synthesis

Recent advancements in synthetic methodologies have highlighted the efficacy of microwave-mediated synthesis for producing 1,2,4-triazolo[1,5-a]pyridines. This method is catalyst-free and eco-friendly:

  • The synthesis involves the reaction of starting materials under microwave conditions yielding high product purity and yield (up to 83%) .
  • The process is notable for its efficiency and reduced environmental impact compared to traditional synthesis methods.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives:

CompoundActivity TypeMIC/IC50Target
Clinafloxacin-triazole hybridAntibacterial0.25–2 μg/mLMRSA
Indole derivativeAnticancer0.53 μMHCT-116
Triazole derivativesAntimicrobialVariesVarious bacterial strains

Case Study 1: Antibacterial Efficacy

A study evaluated a series of triazole derivatives against a panel of bacterial pathogens. The results indicated that certain modifications at specific positions on the triazole ring enhanced antibacterial activity significantly compared to known antibiotics .

Case Study 2: Anticancer Mechanism

Research on indole derivatives derived from triazoles revealed that these compounds could induce apoptosis in cancer cells through modulation of the ERK signaling pathway. This mechanism was further validated through cell cycle analysis and protein expression studies .

Mechanism of Action

The mechanism of action of 2,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes such as Janus kinases (JAK1 and JAK2) and GPR40 receptors . These interactions can modulate various biological processes, leading to its observed bioactivities.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Properties of Brominated Triazolopyridines

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Applications
This compound 1257705-07-9 C₆H₃Br₂N₃ 276.92 2, 8 Pharmaceutical intermediate
6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine 1310680-10-4 C₆H₃Br₂N₃ 276.92 6, 8 Research chemical
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine 356560-80-0 C₆H₄BrN₃ 198.02 6 Antiproliferative precursor
5-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine 1010120-55-4 C₆H₅BrN₄ 213.03 5 (Br), 2 (NH₂) Antimicrobial agent

Biological Activity

2,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. Characterized by the presence of bromine atoms at the 2nd and 8th positions of the triazolo ring, this compound belongs to the broader class of triazolopyridines, which are known for their diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and applications in various fields.

  • Molecular Formula : C_7H_4Br_2N_4
  • Molar Mass : Approximately 276.92 g/mol
  • Structural Features : The unique dibromination pattern enhances its reactivity and potential biological activity compared to other derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • RORγt Inverse Agonism : Similar compounds have been identified as inverse agonists of RORγt (Retinoic acid receptor-related orphan receptor gamma), which plays a crucial role in immune response modulation.
  • JAK Inhibition : The compound may act as an inhibitor of Janus kinases (JAKs), which are involved in various signaling pathways including the JAK-STAT pathway. This inhibition could have implications for treating inflammatory diseases and cancers.

Antimicrobial Activity

Research indicates that triazolo-pyridines can exhibit significant antimicrobial properties:

  • Antibacterial Properties : Studies have shown that compounds within this class can inhibit bacterial growth effectively.
  • Antifungal Activity : The compound has demonstrated antifungal properties against various fungal strains .

Anticancer Potential

The anticancer activity of this compound has been explored through its effects on cell signaling pathways:

  • ERK Signaling Pathway : Similar triazolo derivatives have shown to suppress the ERK signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells .
  • Case Studies : In vitro studies have indicated that modifications in the structure of triazolo compounds can enhance their anticancer efficacy by altering their interaction with cellular targets.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialExhibits antibacterial and antifungal properties
AnticancerSuppresses ERK signaling; induces apoptosis
JAK InhibitionPotential inhibitor of JAK pathways
RORγt Inverse AgonismModulates immune responses

Detailed Research Findings

In a study examining structure-activity relationships (SAR) among triazolo derivatives, it was found that the presence of bromine at specific positions significantly influenced biological activity. For instance:

  • Compound Variants : Variants with different bromination patterns exhibited varying levels of potency against cancer cells and bacterial strains.
  • Micromolar Activity : Some derivatives demonstrated micromolar activity against specific cancer cell lines, suggesting that further optimization could yield more potent agents .

Applications in Medicinal Chemistry

The compound is being investigated for its potential use in drug development:

  • Drug Development : It serves as a precursor for synthesizing novel bioactive molecules with enhanced pharmacological profiles.
  • Material Science : Beyond medicinal applications, it is also utilized in developing advanced materials such as organic light-emitting diodes (OLEDs) due to its unique chemical properties .

Q & A

Basic: What are common synthetic routes for 2,8-dibromo-[1,2,4]triazolo[1,5-a]pyridine?

The synthesis typically involves oxidative cyclization of N-(2-pyridyl)amidines using oxidants like NaOCl, Pb(OAc)₄, or MnO₂ . Alternative methods include tandem reactions starting from substituted pyridines and triazole precursors. For example, coupling brominated pyridine derivatives with triazole intermediates in ethanol under reflux, catalyzed by bases like piperidine or K₂CO₃, yields dibrominated triazolopyridines . Key steps include:

  • Optimized reaction time : 3–8 hours under reflux.
  • Purification : Column chromatography (e.g., hexane/ethyl acetate) or crystallization from ethanol .

Basic: How is this compound characterized?

Standard characterization includes:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.68–7.73 ppm) .
  • IR spectroscopy : Peaks at ~2211 cm1^{-1} (C≡N) and 1682 cm1^{-1} (C=O) for functional groups .
  • Elemental analysis : Validate empirical formulas (e.g., C₆H₄BrN₃) with <0.5% deviation .

Advanced: How can reaction conditions be optimized for higher yields?

Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to ethanol .
  • Catalyst screening : Pd(OAc)₂ (10 mol%) improves cyclization efficiency in multi-step reactions .
  • Temperature control : Reflux at 80–100°C balances reaction speed and decomposition risks .
    For example, substituting ethanol with DMF increased yields from 58% to 76% in a triazolopyridine synthesis .

Advanced: How do substituent positions (2 vs. 8) influence reactivity?

Bromine at position 8 exhibits higher electrophilicity due to proximity to the triazole ring, enabling selective nucleophilic substitution (e.g., Suzuki coupling). In contrast, position 2 bromine stabilizes the π-system, affecting redox properties . Experimental validation:

  • Hammett constants : σm_m (Br) = 0.37 vs. σp_p (Br) = 0.26, influencing electronic effects .
  • Crystallography : X-ray data reveal bond angle distortions (e.g., 55.6° twist in carboxylate groups) .

Advanced: How to resolve contradictions in reported synthetic protocols?

Contradictions (e.g., solvent effects on yield) can be addressed via:

  • Design of Experiments (DoE) : Systematic testing of variables (e.g., solvent polarity, temperature).
  • Mechanistic studies : Identify rate-limiting steps via 1H^1H-NMR monitoring .
    For instance, conflicting reports on ethanol vs. DMF efficacy were resolved by showing DMF accelerates amidine cyclization but increases byproducts .

Advanced: What strategies enable selective functionalization of bromine sites?

Cross-coupling reactions (e.g., Suzuki-Miyaura) selectively target position 8 due to steric hindrance at position 2:

  • Catalyst choice : Pd(PPh₃)₄ in THF/H₂O enables aryl coupling at position 8 with >80% selectivity .
  • Protection/deprotection : Use Boc groups to block position 2 during functionalization .

Basic: What safety protocols are essential when handling this compound?

  • Waste disposal : Separate halogenated waste and use certified contractors for incineration .
  • PPE : Nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact .
  • Storage : Desiccated at –20°C to prevent bromine hydrolysis .

Advanced: How can computational modeling predict reactivity?

DFT calculations (e.g., B3LYP/6-31G**) predict:

  • Electrophilic sites : Localized electron density at C8 (Fukui indices: ff^- = 0.12 vs. ff^- = 0.08 at C2) .
  • Transition states : Energy barriers for SNAr reactions (~25 kcal/mol at C8 vs. ~32 kcal/mol at C2) .

Advanced: What methods validate crystallographic structure?

  • Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C-Br = 1.89 Å) and dihedral angles (e.g., 72.6° for aryl groups) .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H⋯O contacts) influencing packing .

Advanced: How to design derivatives for biological activity screening?

  • Bioisosteric replacement : Substitute Br with –CN or –CF₃ to enhance membrane permeability .
  • SAR studies : Test triazolopyridines with substituents at C5/C7 for antimicrobial activity (e.g., MIC = 4 µg/mL against E. faecium) .

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